molecular formula C9H8N2O B2422613 4-(1H-pyrazol-4-yl)phenol CAS No. 191980-64-0

4-(1H-pyrazol-4-yl)phenol

Cat. No.: B2422613
CAS No.: 191980-64-0
M. Wt: 160.176
InChI Key: PKRONVFNRZHWSM-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-4-yl)phenol is a chemical compound that belongs to the class of pyrazole derivatives It consists of a phenol group attached to a pyrazole ring at the fourth position

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives, which include 4-(1h-pyrazol-4-yl)phenol, have a broad range of biological activities . They have been found to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound interacts with a variety of targets, each contributing to its overall biological effect.

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, binding to specific sites and influencing their function.

Biochemical Pathways

Given the wide range of biological activities associated with pyrazole derivatives , it can be inferred that the compound likely interacts with multiple pathways. These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more. The downstream effects of these interactions would depend on the specific pathway and target involved.

Result of Action

Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that the compound’s action results in a variety of molecular and cellular effects. These could include the inhibition of bacterial growth, reduction of inflammation, prevention of tumor growth, and more.

Action Environment

For instance, the compound is stored under nitrogen at 4°C , suggesting that it may be sensitive to oxygen and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-4-yl)phenol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with phenolic compounds. For example, the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst can yield this compound .

Another approach involves the use of 4-hydroxyacetophenone as a starting material. This compound can undergo condensation with hydrazine hydrate to form the corresponding hydrazone, which can then be cyclized to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-4-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-pyrazol-4-yl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-3-yl)phenol
  • 4-(1H-pyrazol-5-yl)phenol
  • 4-(1H-pyrazol-4-yl)aniline

Uniqueness

4-(1H-pyrazol-4-yl)phenol is unique due to the specific positioning of the phenolic group and the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(1H-pyrazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-3-1-7(2-4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRONVFNRZHWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191980-64-0
Record name 4-(1H-pyrazol-4-yl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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